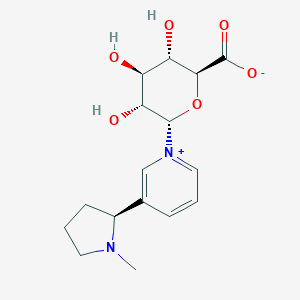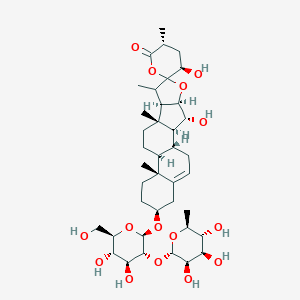
N-Iodoacetyl-3-iodotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Iodoacetyl-3-iodotyrosine (IAI-Tyr) is a chemical compound that belongs to the class of iodotyrosines. It is a derivative of tyrosine and is widely used in scientific research for its unique properties. IAI-Tyr is a highly reactive compound that can be used for labeling proteins and peptides. It has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. In
Applications De Recherche Scientifique
N-Iodoacetyl-3-iodotyrosine has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for labeling proteins and peptides. This compound has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. It has also been used in the development of biosensors for the detection of specific proteins and peptides.
Mécanisme D'action
N-Iodoacetyl-3-iodotyrosine is a highly reactive compound that can react with the thiol groups of cysteine residues in proteins and peptides. The reaction results in the formation of a covalent bond between this compound and the thiol group of cysteine. This reaction can be used for labeling proteins and peptides and for the detection of specific proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. The covalent bond formed between this compound and the thiol group of cysteine does not affect the activity or stability of the labeled protein or peptide. However, the size and charge of this compound may affect the properties of the labeled protein or peptide.
Avantages Et Limitations Des Expériences En Laboratoire
N-Iodoacetyl-3-iodotyrosine has several advantages for lab experiments. It is a highly reactive compound that can be used for labeling proteins and peptides. It has minimal effects on the biochemical and physiological properties of proteins and peptides. This compound is also easy to synthesize and purify.
However, there are also limitations to the use of this compound in lab experiments. The size and charge of this compound may affect the properties of the labeled protein or peptide. The labeling efficiency may also vary depending on the protein or peptide being labeled. Additionally, this compound may not be suitable for labeling proteins or peptides with multiple cysteine residues.
Orientations Futures
N-Iodoacetyl-3-iodotyrosine has several potential future directions in scientific research. It can be used in the development of biosensors for the detection of specific proteins and peptides. It can also be used in the development of protein-based therapeutics. Furthermore, this compound can be used in the study of protein-protein interactions and enzyme kinetics. The development of new methods for the synthesis and purification of this compound may also lead to new applications in scientific research.
Conclusion:
In conclusion, this compound is a highly reactive compound that can be used for labeling proteins and peptides. It has been widely used in scientific research for its unique properties. This compound has minimal effects on the biochemical and physiological properties of proteins and peptides. It has several advantages for lab experiments, including ease of synthesis and purification. However, there are also limitations to the use of this compound in lab experiments. The future directions of this compound in scientific research include the development of biosensors, protein-based therapeutics, and the study of protein-protein interactions and enzyme kinetics.
Méthodes De Synthèse
N-Iodoacetyl-3-iodotyrosine can be synthesized by the reaction between N-iodoacetyl-N'-Boc-tyrosine and iodine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature and yields this compound as a white solid. The compound can be purified by column chromatography or recrystallization.
Propriétés
Numéro CAS |
150956-52-8 |
|---|---|
Formule moléculaire |
C11H11I2NO4 |
Poids moléculaire |
473.02 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-5-10(16)14-8(11(17)18)4-6-1-2-9(15)7(13)3-6/h1-3,8,15H,4-5H2,(H,14,16)(H,17,18)/t8-/m0/s1/i13-2 |
Clé InChI |
ZLHGMGDCMSYZTR-SHWZQCMFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CI)[125I])O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
Synonymes |
(125I)IAIT N-iodoacetyl-3-(125I)iodotyrosine N-iodoacetyl-3-iodotyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)


![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)




![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)



